

4-(Trifluoromethoxy)phenyl isocyanate

molecular weight

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)phenyl
isocyanate

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An In-depth Technical Guide to 4-(Trifluoromethoxy)phenyl isocyanate

For researchers, scientists, and professionals in drug development, **4-(Trifluoromethoxy)phenyl isocyanate** is a critical reagent and building block. Its unique properties, conferred by the trifluoromethoxy group, make it a valuable component in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its applications in drug design, and essential safety and handling information.

The trifluoromethoxy group (-OCF₃) is a key feature, enhancing the lipophilicity and metabolic stability of molecules, which can improve a drug candidate's membrane permeability and bioavailability.^{[1][2]} This functional group is found in several FDA-approved drugs, including riluzole for amyotrophic lateral sclerosis and sonidegib for cancer, highlighting its importance in modern medicinal chemistry.^[2]

Physicochemical and Safety Data

A summary of the key quantitative data and properties for **4-(Trifluoromethoxy)phenyl isocyanate** is presented below.

Property	Value
Molecular Weight	203.12 g/mol [3] [4] [5]
Molecular Formula	C ₈ H ₄ F ₃ NO ₂ [3] [5]
Linear Formula	CF ₃ OC ₆ H ₄ NCO [4]
CAS Number	35037-73-1 [3] [4] [5]
Appearance	Colorless clear liquid [1] [5]
Density	1.346 g/mL at 25 °C [4] [6] [7]
Boiling Point	78 °C at 22 mmHg [7]
Melting Point	-29 °C [7]
Refractive Index	n _{20/D} 1.458 [4] [6]
Flash Point	69 - 70 °C (closed cup) [4] [5]
Signal Word	Danger [4]
Key Hazard Statements	H302, H311, H314, H317, H330, H334, H335 [4]

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)phenyl isocyanate

The synthesis of isocyanates from the corresponding anilines using triphosgene is a common and effective laboratory method. The following protocol outlines this procedure for **4-(Trifluoromethoxy)phenyl isocyanate**.

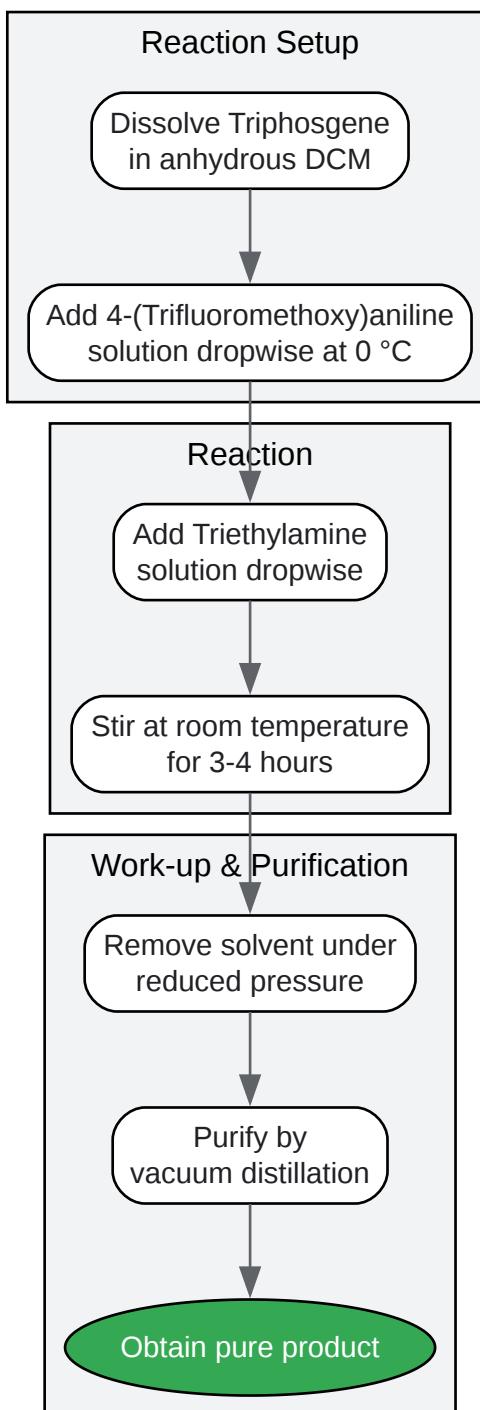
Materials:

- 4-(Trifluoromethoxy)aniline
- Triphosgene (BTC)
- Triethylamine (Et₃N) or n-Hex₃N
- Anhydrous Dichloromethane (DCM)

- Nitrogen or Argon atmosphere
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve triphosgene (0.4 equivalents) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
- Aniline Addition: Dissolve 4-(Trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the stirred triphosgene solution at 0 °C (ice bath).
- Base Addition: After the aniline addition is complete, add a solution of triethylamine (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC or GC.
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure (rotary evaporator). The resulting residue can then be purified by vacuum distillation to yield the final product, **4-(Trifluoromethoxy)phenyl isocyanate**, as a colorless liquid.[\[8\]](#)



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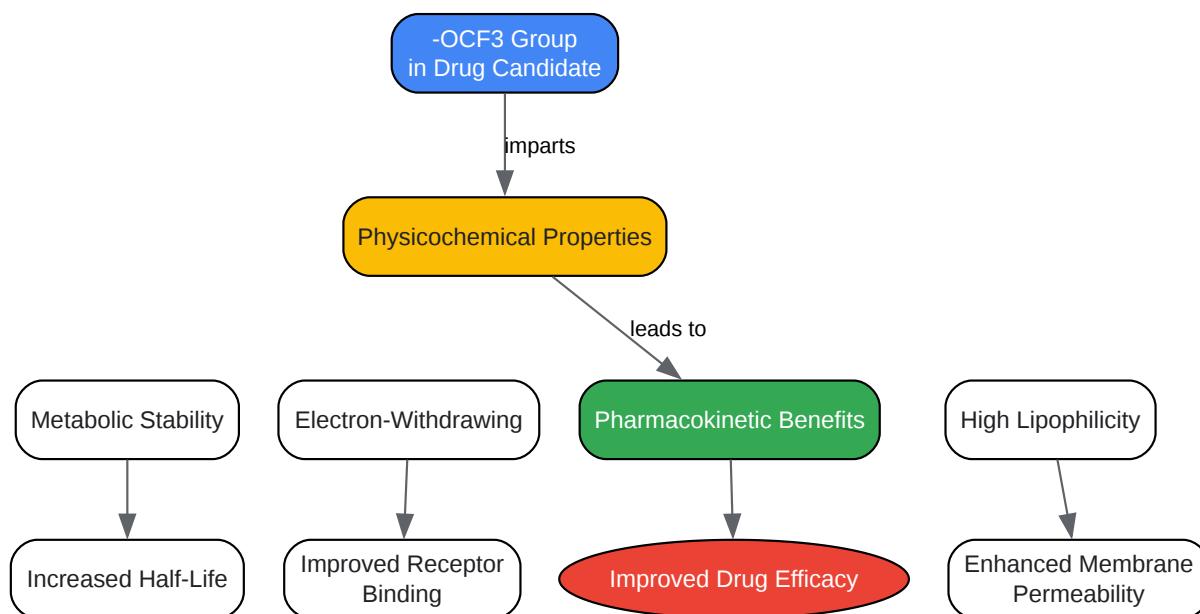
Synthesis workflow for **4-(Trifluoromethoxy)phenyl isocyanate**.

Applications in Drug Development

4-(Trifluoromethoxy)phenyl isocyanate serves as a crucial intermediate in synthesizing complex molecules. For example, it is a reactant in the creation of 4-aryl-7-hydroxyindoline-based P2Y1 antagonists, which are being investigated as novel antiplatelet agents.^{[6][7]}

The trifluoromethoxy (-OCF₃) group is particularly advantageous in drug design for several reasons:

- Enhanced Lipophilicity: It increases the molecule's ability to cross lipid membranes, potentially improving absorption and distribution.
- Metabolic Stability: The strength of the C-F bonds makes the group resistant to metabolic degradation, which can increase the drug's half-life.
- Receptor Binding: Its electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to stronger and more selective binding to biological targets.



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Role of the -OCF₃ group in enhancing drug properties.

Safe Handling and Storage

4-(Trifluoromethoxy)phenyl isocyanate is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic upon inhalation, dermal contact, and ingestion, and can cause severe skin and eye damage, as well as respiratory and skin sensitization.[\[4\]](#)

Handling:

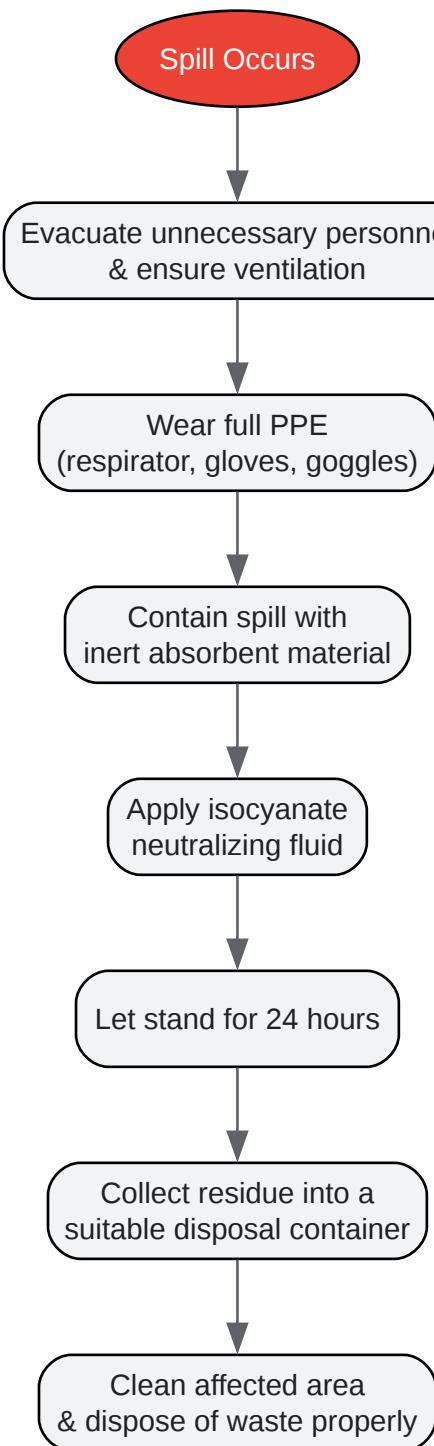
- Always work in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[4\]](#)[\[10\]](#)
- Avoid all personal contact, including inhalation of vapors.[\[9\]](#)
- Keep away from water and incompatible materials, as it can react violently.[\[6\]](#)[\[7\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[5\]](#)
- The recommended storage temperature is between 2-8 °C.
- Keep away from heat, sparks, and open flames.
- It is moisture-sensitive; storage under an inert gas is recommended.

Spill Neutralization: In case of a spill, follow established procedures for hazardous materials.

Isocyanate spills can be neutralized using a specially prepared solution.



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Workflow for isocyanate spill neutralization.

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